Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate
CAS No.: 67968-42-7
Cat. No.: VC17008919
Molecular Formula: C8H12O3
Molecular Weight: 156.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67968-42-7 |
|---|---|
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C8H12O3/c1-8(2)5(4-9)6(8)7(10)11-3/h4-6H,1-3H3/t5-,6-/m0/s1 |
| Standard InChI Key | KVSRWNPBUMDYOQ-WDSKDSINSA-N |
| Isomeric SMILES | CC1([C@H]([C@H]1C(=O)OC)C=O)C |
| Canonical SMILES | CC1(C(C1C(=O)OC)C=O)C |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate features a cyclopropane ring substituted with two methyl groups at the 2-position, a formyl group at the 3-position, and a methyl ester at the 1-position . The cis configuration refers to the spatial arrangement of the formyl and ester groups on the same face of the cyclopropane ring, as confirmed by its IUPAC name: methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | |
| CAS Number | 67968-42-7 | |
| IUPAC Name | methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate | |
| InChIKey | KVSRWNPBUMDYOQ-WDSKDSINSA-N |
Stereochemical Analysis
The cis configuration is critical for the compound’s reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct coupling patterns between the cyclopropane ring protons and substituents. For instance, the methine proton adjacent to the ester group in the cis isomer exhibits a double doublet at 1.48 ppm (J = 14.3 and 1.5 Hz), contrasting with the trans isomer’s singlet at 1.35 ppm . Nuclear Overhauser Effect (NOE) experiments further validate the spatial proximity of the formyl and ester groups in the cis isomer .
Synthesis and Preparation
Synthetic Pathways
The synthesis typically involves cyclopropanation of pre-functionalized precursors. A notable method involves the radical addition of 1,1,1-trichloroethane to ethyl 3,3-dimethyl-4-pentenoate, catalyzed by iron chloride and organophosphorus ligands . This yields ethyl 4,6,6-trichloro-3,3-dimethylheptanoate, which undergoes base-mediated cyclization (e.g., with sodium tert-pentoxide) to form the cyclopropane ring .
Table 2: Cyclization Conditions and Isomer Ratios
Stereochemical Control
Solvent polarity significantly influences the cis/trans isomer ratio. Polar solvents like tetrahydrofuran stabilize transition states favoring the cis isomer, while nonpolar solvents like benzene favor the trans configuration . Post-synthetic purification via silica gel chromatography isolates the cis isomer .
Spectroscopic Characterization
NMR Spectroscopy
The compound’s ¹H NMR spectrum displays characteristic signals:
Mass Spectrometry
Electron ionization mass spectra show fragment ions at m/z 243 (M⁺ – OCH₃), 216 (M⁺ – COOCH₃), and 129 (cyclopropane ring fragment) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The formyl and ester groups enable diverse transformations, such as:
-
Reductive amination: Conversion to amine derivatives for bioactive molecules.
-
Nucleophilic addition: Grignard reagents adding to the formyl group to yield alcohols.
Agrochemical Development
Cyclopropane derivatives are pivotal in synthesizing pyrethroid insecticides, where stereochemistry dictates bioactivity. The cis configuration enhances binding to insect sodium channels .
Comparative Analysis with Trans Isomer
Structural and Spectral Differences
The trans isomer (methyl (1R,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate, CAS 41301-44-4) exhibits distinct NMR signals, notably a methine proton doublet at 1.35 ppm (J = 5.0 Hz) .
Reactivity and Applications
While the cis isomer is preferred in agrochemicals, the trans isomer finds use in polymer chemistry due to its lower steric hindrance .
Challenges and Future Directions
Synthetic Efficiency
Current methods suffer from moderate yields (75–86%) and costly purification . Advances in asymmetric catalysis could improve stereocontrol.
Expanding Applications
Exploration of click chemistry and biocatalysis may unlock novel derivatives for drug discovery.
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